molecular formula C21H22N2O4S B13657535 Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate

Cat. No.: B13657535
M. Wt: 398.5 g/mol
InChI Key: OOJJJJGBGGUYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with ethyl nicotinate under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential antibacterial, antifungal, and anti-inflammatory properties, it is investigated for therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of the thiazole ring with the nicotinate moiety, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylate

InChI

InChI=1S/C21H22N2O4S/c1-4-25-17-10-9-14(12-18(17)26-5-2)20-23-16(13-28-20)19-15(8-7-11-22-19)21(24)27-6-3/h7-13H,4-6H2,1-3H3

InChI Key

OOJJJJGBGGUYJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=C(C=CC=N3)C(=O)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.